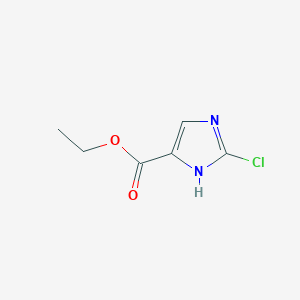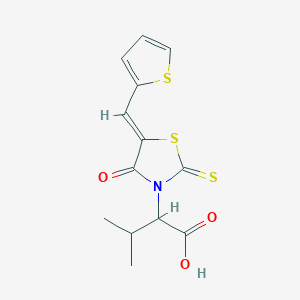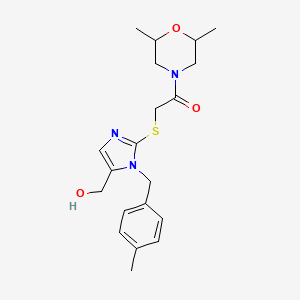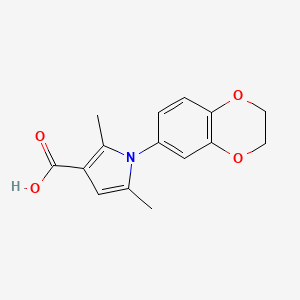
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has attracted significant interest due to its potential applications in various scientific fields. This compound is notable for its unique structure, which includes a tetrazole ring, piperazine moiety, and a tolyl group, making it a valuable subject for chemical, biological, and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step reactions. A common synthetic route starts with the preparation of the tetrazole derivative by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a catalytic amount of acid. The resulting 1-(3,4-difluorophenyl)-1H-tetrazole is then coupled with piperazine through a nucleophilic substitution reaction to form the piperazine-tetrazole intermediate. Finally, the intermediate is reacted with m-tolylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening could be employed to scale up the synthesis. Additionally, purification processes, including crystallization and chromatography, would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like methanol or tetrahydrofuran.
Substitution: Bases (e.g., sodium hydroxide), nucleophiles (e.g., alkyl halides), solvents (e.g., dimethylformamide).
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
科学研究应用
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it useful for developing new synthetic methodologies.
Biology
In biological research, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is used to study the effects of tetrazole and piperazine derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development and biomedical studies.
Medicine
The compound is explored for its therapeutic potential, particularly in developing drugs targeting specific biological pathways
Industry
Industrial applications include its use as a building block for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in chemical production processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. Its tetrazole ring can mimic the phosphate group, allowing it to bind to active sites of enzymes, while the piperazine moiety provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
相似化合物的比较
Compared to other tetrazole and piperazine derivatives, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-chlorophenyl)-1H-tetrazole
1-(4-nitrophenyl)-1H-tetrazole
1-(4-(2-phenylethyl)piperazin-1-yl)-2-(m-tolyl)ethanone
1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin
These compounds share some structural features but differ in their specific substituents and overall molecular architecture, resulting in distinct chemical properties and biological activities.
属性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-15-3-2-4-16(11-15)12-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-6-18(22)19(23)13-17/h2-6,11,13H,7-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWFGCNNSOAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
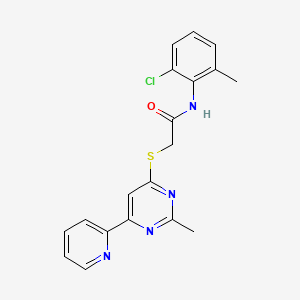
![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
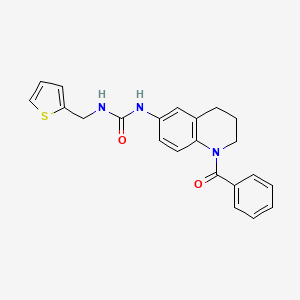
![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)
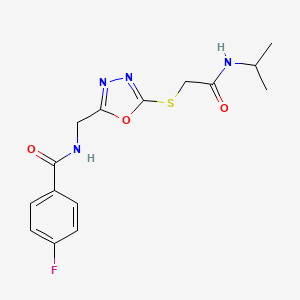
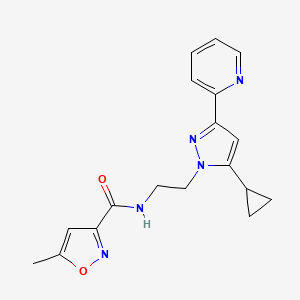
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)
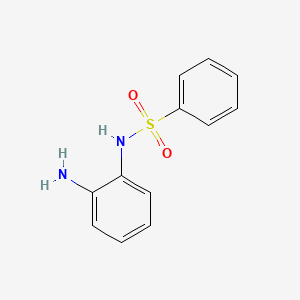
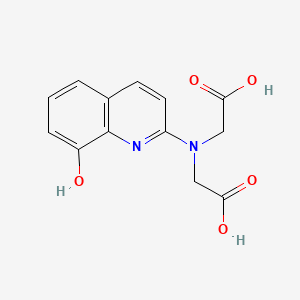
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)
